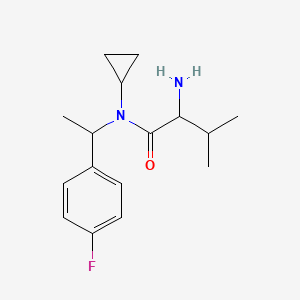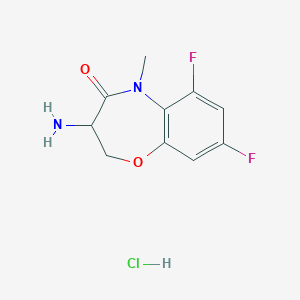![molecular formula C38H45NO7 B14784137 2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol CAS No. 1180491-22-8](/img/structure/B14784137.png)
2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabenzyl-voglibose is a derivative of voglibose, a well-known alpha-glucosidase inhibitor used primarily in the management of postprandial blood glucose levels in patients with type II diabetes mellitus. Tetrabenzyl-voglibose is characterized by the addition of benzyl groups to the voglibose molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tetrabenzyl-voglibose involves several key steps. Initially, (2R, 3S, 4S, 5S)-5-hydroxyl-2,3,4-tri(benzyloxy)-5-(benzyloxy)methyl-cyclohexanone reacts with serinol in a protonic solvent under organic acid catalysis to form an intermediate amine compound. This intermediate is then reduced to yield tetrabenzyl-voglibose . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial production.
Industrial Production Methods
The industrial production of tetrabenzyl-voglibose follows the same synthetic route but on a larger scale. The reagents used are cost-effective, and the reaction conditions are designed to be safe and environmentally friendly. The process involves simple aftertreatment steps, ensuring a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabenzyl-voglibose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
Applications De Recherche Scientifique
Tetrabenzyl-voglibose has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the effects of benzylation on the pharmacokinetics and pharmacodynamics of alpha-glucosidase inhibitors.
Biology: It is used in research on enzyme inhibition and carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
Tetrabenzyl-voglibose exerts its effects by inhibiting the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, tetrabenzyl-voglibose slows down the absorption of glucose, thereby reducing postprandial blood glucose levels. The molecular targets include the alpha-glucosidase enzymes located in the brush border of the small intestine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Voglibose: The parent compound, used for managing postprandial blood glucose levels.
Acarbose: Another alpha-glucosidase inhibitor used for similar purposes.
Miglitol: A similar compound with a slightly different mechanism of action.
Uniqueness
Tetrabenzyl-voglibose is unique due to the addition of benzyl groups, which can potentially enhance its pharmacokinetic and pharmacodynamic properties compared to voglibose. This modification may result in improved efficacy, longer duration of action, and reduced side effects .
Propriétés
Numéro CAS |
1180491-22-8 |
|---|---|
Formule moléculaire |
C38H45NO7 |
Poids moléculaire |
627.8 g/mol |
Nom IUPAC |
2-[[(5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |
InChI |
InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35?,36?,37?,38-/m0/s1 |
Clé InChI |
DYSHUNINHUTCLX-FJPIXDRASA-N |
SMILES isomérique |
C1C(C(C(C([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
SMILES canonique |
C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14784070.png)
![3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate](/img/structure/B14784079.png)

![Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate](/img/structure/B14784093.png)
![[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro-](/img/structure/B14784109.png)
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)
![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)
![2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol](/img/structure/B14784140.png)
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
